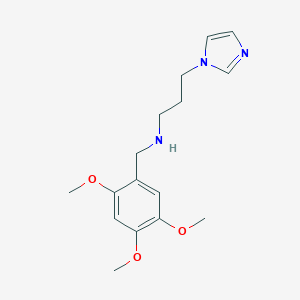
3-Acetyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole, commonly known as AMB, is a benzoxazole derivative with potential applications in the field of medicinal chemistry. AMB has been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.
Wirkmechanismus
The mechanism of action of AMB is not fully understood, but it is thought to involve the inhibition of various cellular pathways and signaling molecules. For example, AMB has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. AMB has also been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. Additionally, AMB has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling.
Biochemical and Physiological Effects:
AMB has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. For example, AMB has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. AMB has also been shown to inhibit the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. Additionally, AMB has been shown to modulate the activity of various enzymes and transcription factors, including COX-2, MMPs, NF-κB, and activator protein-1 (AP-1).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AMB in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular pathways and disease models. Additionally, AMB is relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources. However, one limitation of using AMB is its potential toxicity and side effects, which may limit its use in certain experimental settings. Additionally, the mechanism of action of AMB is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on AMB. One area of interest is the development of more potent and selective derivatives of AMB that can be used as therapeutic agents for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of AMB and its potential interactions with other cellular pathways and signaling molecules. Finally, more studies are needed to evaluate the safety and efficacy of AMB in animal models and clinical trials, with the ultimate goal of developing new treatments for human diseases.
Synthesemethoden
The synthesis of AMB involves the reaction of 4-methoxyaniline with acetic anhydride and 2-aminophenol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including acetylation, cyclization, and dehydration, to yield AMB as a white crystalline solid. The purity of the product can be improved through recrystallization and purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
AMB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. AMB has also been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, AMB has been shown to have antiviral effects against a range of viruses, including hepatitis B virus, herpes simplex virus, and human immunodeficiency virus.
Eigenschaften
Molekularformel |
C16H15NO3 |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenyl)-2H-1,3-benzoxazol-3-yl]ethanone |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-14-5-3-4-6-15(14)20-16(17)12-7-9-13(19-2)10-8-12/h3-10,16H,1-2H3 |
InChI-Schlüssel |
HDEFIGIQKKKZBG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=O)N1C(OC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)

![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)
